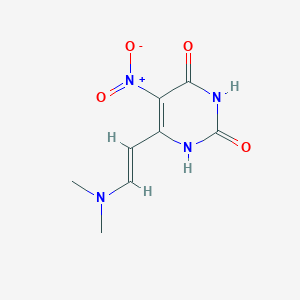
(E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione
説明
(E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H10N4O4 and its molecular weight is 226.19 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[(E)-2-(dimethylamino)vinyl]-5-nitropyrimidine-2,4-diol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione, with the CAS number 116705-41-0 and molecular formula C8H10N4O4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Weight : 226.19 g/mol
- Purity : Typically ≥95%
- Chemical Structure : The compound features a nitro group which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer treatment. Its mechanism of action appears to involve interference with cellular processes that lead to apoptosis in cancer cells.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound against the MDA-MB-231 breast cancer cell line. The compound demonstrated an IC50 value indicative of moderate potency in inducing cell death .
- In comparative studies with other compounds in the same class, it was noted that modifications to the nitro group enhanced cytotoxicity, suggesting a structure-activity relationship where electron-withdrawing groups increase efficacy .
-
Mechanism of Action :
- The compound's mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis. This was observed through flow cytometry analyses that showed increased sub-G1 populations indicative of apoptotic cells upon treatment with this compound .
- Additionally, studies have indicated that the compound may inhibit specific kinases involved in cell proliferation, further supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Nitro Group Positioning : The position and electronic nature of substituents on the pyrimidine ring significantly affect its biological activity.
- Dimethylamino Group : The presence of the dimethylamino group enhances solubility and bioavailability, contributing to its efficacy in vitro .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 27.6 | Apoptosis induction |
| Cell Cycle Arrest | Various Cancer Cell Lines | Varies | G2/M phase arrest |
| Kinase Inhibition | In vitro assays | Not specified | Inhibition of proliferation pathways |
特性
IUPAC Name |
6-[(E)-2-(dimethylamino)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c1-11(2)4-3-5-6(12(15)16)7(13)10-8(14)9-5/h3-4H,1-2H3,(H2,9,10,13,14)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWAFVBXTFWGLP-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















